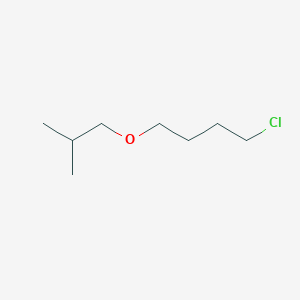
1-Chloro-4-(2-methylpropoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2-methylpropoxy)butane is an organic compound with the molecular formula C8H17ClO It is a chlorinated ether, characterized by the presence of a chlorine atom and an ether linkage within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(2-methylpropoxy)butane can be synthesized through several methods. One common approach involves the reaction of 1-chlorobutane with 2-methylpropanol in the presence of a base, such as sodium hydroxide, to form the desired ether linkage. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2-methylpropoxy)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ether linkage can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Alcohols: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Carbonyl Compounds: Formed through oxidation reactions.
Scientific Research Applications
1-Chloro-4-(2-methylpropoxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-methylpropoxy)butane involves its reactivity with nucleophiles and bases. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The ether linkage can also participate in oxidation reactions, leading to the formation of carbonyl compounds. These reactions are mediated by the molecular structure and the presence of reactive sites within the compound.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-butoxybutane: Similar structure but with a butoxy group instead of a 2-methylpropoxy group.
1-Chloro-4-(2-ethylpropoxy)butane: Similar structure but with a 2-ethylpropoxy group.
1-Chloro-4-(2-methylbutoxy)butane: Similar structure but with a 2-methylbutoxy group.
Uniqueness
1-Chloro-4-(2-methylpropoxy)butane is unique due to the presence of the 2-methylpropoxy group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity and the types of reactions it can undergo, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C8H17ClO |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-4-(2-methylpropoxy)butane |
InChI |
InChI=1S/C8H17ClO/c1-8(2)7-10-6-4-3-5-9/h8H,3-7H2,1-2H3 |
InChI Key |
UWCQUHHETGCKEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



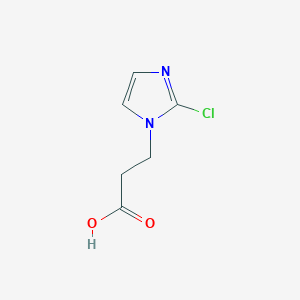
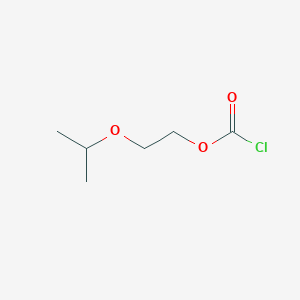
![2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B15261585.png)

![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B15261600.png)
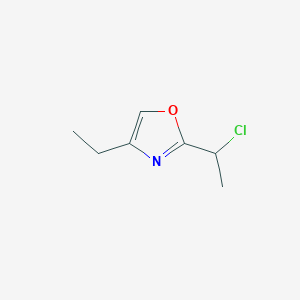
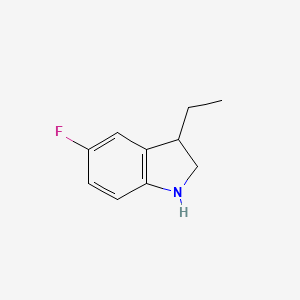
![7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B15261611.png)
![tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B15261617.png)
![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperazine](/img/structure/B15261620.png)
![Bicyclo[6.1.0]nonan-4-ol](/img/structure/B15261627.png)
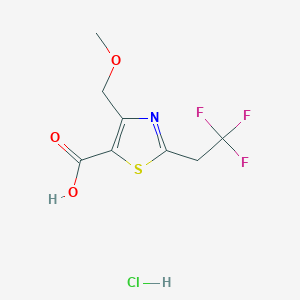
![tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B15261658.png)
